Fmoc-L-4-Cyanophenylalanine
Overview
Description
Fmoc-L-4-Cyanophenylalanine is a starting amino acid for the preparation of 4-(tetrazol-5-yl)-phenylalanine . It can be used as neuroprotective compounds .
Synthesis Analysis
Fmoc-L-4-Cyanophenylalanine is suitable for Fmoc solid-phase peptide synthesis . It is a small molecule hydrogelator .Molecular Structure Analysis
The empirical formula of Fmoc-L-4-Cyanophenylalanine is C25H20N2O4 . Its molecular weight is 412.44 g/mol .Physical And Chemical Properties Analysis
Fmoc-L-4-Cyanophenylalanine is a white to slight yellow to beige powder . It has a melting point of 190-192 °C . . It is clearly soluble in 1 mmole in 2 ml DMF .Scientific Research Applications
Fmoc-L-4-Cyanophenylalanine is a derivative of phenylalanine, an essential amino acid. It’s used as a starting amino acid for the preparation of 4-(tetrazol-5-yl)-phenylalanine .
The specific scientific field where this compound is commonly used is in peptide synthesis . Peptide synthesis is a process used in organic chemistry to create peptides, which are organic compounds made up of multiple amino acids linked via amide bonds.
The application of Fmoc-L-4-Cyanophenylalanine involves its use as a building block in the synthesis of more complex peptides. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis. It’s removed under basic conditions during the synthesis process .
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Peptide Synthesis
- Fmoc-L-4-Cyanophenylalanine is used as a building block in the synthesis of more complex peptides . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .
- The methods of application typically involve solid-phase peptide synthesis techniques. The exact procedures and technical details would depend on the specific peptide being synthesized .
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Preparation of 4-(tetrazol-5-yl)-phenylalanine
- Fmoc-L-4-Cyanophenylalanine is used as a starting amino acid for the preparation of 4-(tetrazol-5-yl)-phenylalanine .
- The methods of application would involve organic synthesis techniques. The exact procedures and technical details would depend on the specific reaction conditions and reagents used .
- .
The methods of application typically involve solid-phase peptide synthesis techniques. The exact procedures and technical details would depend on the specific peptide being synthesized .
Safety And Hazards
Future Directions
Fmoc-L-4-Cyanophenylalanine has shown antibacterial activity against a variety of Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) . This opens up new avenues to enhance the repertoire of Fmoc-AA to act as antimicrobial agents and improve their structure–activity relationship .
properties
IUPAC Name |
(2S)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKKUTWCGYCDA-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426257 | |
Record name | Fmoc-Phe(4-CN)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phe(4-CN)-OH | |
CAS RN |
173963-93-4 | |
Record name | Fmoc-Phe(4-CN)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-4-Cyanophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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